Homomangiferin
Overview
Description
Homomangiferin is a natural plant polyphenol of C-glycosylxanthone structure . It is a monomethyl ether of mangiferin and has important medicinal properties .
Synthesis Analysis
The total synthesis of Homomangiferin has been achieved starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose . The key steps involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate .Molecular Structure Analysis
Homomangiferin has a molecular formula of C20H20O11 . It is a xanthonoid polyphenol . There are two similar structures in nature, homomangiferin and neomangiferin .Chemical Reactions Analysis
The key steps in the synthesis of Homomangiferin involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization for the construction of the core xanthone skeleton .Physical And Chemical Properties Analysis
Homomangiferin has a molecular weight of 436.37 . It is stored at -20°C for 3 years and at 4°C for 2 years .Scientific Research Applications
Medicinal Properties : Homomangiferin and mangiferin are known for their important medicinal properties and are used to relieve symptoms like coughing and asthma (Qin et al., 2008).
Chemical Synthesis : The compounds mangiferin, isomangiferin, and homomangiferin, with a broad spectrum of pharmacological effects, have been synthesized, which is significant for medical applications (Wu et al., 2010).
Quality Control in Pharmaceuticals : Homomangiferin has been analyzed in raw medicine of Mangiferin using high-performance liquid chromatography (HPLC), contributing to quality control in pharmaceuticals (Wang Sheng-bo, 2008).
Biological and Chemical Synthesis Studies : Research has been conducted on the biosynthesis and chemical synthesis of mangiferin and its congeners, including homomangiferin, which has implications for developing pharmacologically active analogues (Ehianeta et al., 2016).
Transformation in Human Digestive System : A study showed the transformation of mangiferin to norathyriol by human fecal matrix under anaerobic conditions, with an increase in homomangiferin. This has implications for understanding the metabolism of these compounds in the human digestive system (Souza et al., 2020).
Antioxidant Studies : Homomangiferin's presence and antioxidant properties have been identified in Mangifera indica homoeopathic mother tincture, contributing to the understanding of its therapeutic potential (Dwivedi et al., 2021).
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSXKXQSOVYLL-PQSJUMPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176206 | |
Record name | Homomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homomangiferin | |
CAS RN |
21794-66-1 | |
Record name | Homomangiferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21794-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homomangiferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.